1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid

Quality Control Crystallinity Procurement Specification

Synthetic chemists pursuing CNS-targeted piperidine ligands often encounter competing amine reactivity that compromises carboxylic acid derivatization yields. 1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid (CAS 644981-94-2) eliminates this bottleneck through orthogonal Boc protection, enabling selective functionalization without side reactions. • ≥99% HPLC purity with sharp mp 172-173 °C ensures batch-to-batch reproducibility for SAR libraries and QC reference standards. • LogP 3.2 positions the scaffold within optimal CNS drug-like space for dopamine, serotonin, and opioid receptor programs. • 26.4% lower MW than Fmoc analogs delivers superior mass efficiency in multi-kilogram API campaigns, reducing purification burden and waste. • Orthogonal acid-labile deprotection compatible with base-sensitive SPPS residues-unattainable with Fmoc-based alternatives.

Molecular Formula C17H22ClNO4
Molecular Weight 339.8 g/mol
CAS No. 644981-94-2
Cat. No. B1292736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid
CAS644981-94-2
Molecular FormulaC17H22ClNO4
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21)
InChIKeyUVPSYFHQUVHQJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-4-(4-chlorophenyl)piperidine-4-carboxylic Acid: Identity & Specifications


1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid (CAS 644981-94-2), commonly referred to as Boc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid, is a protected phenylpiperidine building block with the molecular formula C₁₇H₂₂ClNO₄ and a molecular weight of 339.82 g/mol [1]. This compound belongs to the phenylpiperidine class and features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a 4-chlorophenyl substituent at the 4-position, and a free carboxylic acid [2]. Its computed XLogP3-AA of 3.2 and the presence of both a protected amine and a free carboxylic acid establish its role as a versatile, orthogonal intermediate for multi-step organic synthesis and medicinal chemistry campaigns .

Why Generic Substitution Fails for This Piperidine Building Block


In-class compounds such as the unprotected 4-(4-chlorophenyl)piperidine-4-carboxylic acid (CAS 760943-97-3), its hydrochloride salt (CAS 644981-93-1), or the Fmoc-protected analog (CAS 887129-04-6) cannot be interchangeably substituted for Boc-4-(4-chlorophenyl)piperidine-4-carboxylic acid . The Boc group provides acid-labile orthogonal protection that is essential for synthetic sequences incompatible with the basic deprotection conditions required by Fmoc . Furthermore, the unprotected analogs lack the nitrogen protection necessary for selective functionalization of the carboxylic acid, leading to unwanted side reactions and lower overall yields . Physical property differences, including a precise melting point of 172–173 °C for the Boc compound versus a broad 170–182 °C range for the Fmoc analog, also impact purification and quality control .

Quantitative Evidence vs. Closest Analogs


Melting Point Sharpness as a Purity Indicator

The Boc-protected compound exhibits a narrow, well-defined melting point of 172–173 °C, while the Fmoc-protected analog melts over a broad range of 170–182 °C . This sharper melting range is indicative of higher crystalline purity and batch-to-batch consistency, facilitating reliable identity verification and quality acceptance in procurement workflows .

Quality Control Crystallinity Procurement Specification

HPLC Purity Benchmarking Advantage

The Boc-protected compound is commercially available at ≥99% purity by HPLC, as confirmed by multiple supplier certificates of analysis . In contrast, the unprotected 4-(4-chlorophenyl)piperidine-4-carboxylic acid is routinely supplied at 95% purity, and the hydrochloride salt at 95% as well . The Fmoc analog, while available at ≥99% from select vendors, carries a significantly higher molecular weight (461.94 vs 339.82 g/mol), resulting in lower atom economy in downstream reactions .

HPLC Purity Assay Synthetic Intermediate Quality

Orthogonal Protection Strategy: Acid-Labile vs. Base-Labile

The Boc group on the target compound is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), whereas the Fmoc analog requires basic conditions (e.g., piperidine in DMF) for deprotection . This orthogonal reactivity is critical when the synthetic route contains base-sensitive functional groups (e.g., esters, certain heterocycles) that would degrade under Fmoc deprotection conditions . The unprotected analogs lack any protecting group, rendering them unsuitable for sequences requiring temporary amine masking [1].

Orthogonal Protection Solid-Phase Synthesis Multi-Step Synthesis

LogP and Predicted CNS Bioavailability

The target compound exhibits a computed XLogP3-AA of 3.2, placing it within the optimal lipophilicity range (LogP 2–5) for central nervous system (CNS) drug candidates [1]. In contrast, the unprotected 4-(4-chlorophenyl)piperidine-4-carboxylic acid has a predicted LogP of approximately 1.5 (estimated from its free base structure), and the hydrochloride salt has predicted negative LogP values due to ionization . The Fmoc analog has a significantly higher LogP (>5, estimated) due to the bulky fluorenyl group, which can reduce aqueous solubility and complicate formulation .

LogP CNS Permeability Drug-like Properties

Storage Stability and Regulatory Classification

The Boc-protected compound is classified as non-hazardous (Hazmat No), non-antibiotic, and not DEA-regulated, with straightforward storage at 0–8 °C . In contrast, the hydrochloride salt of the unprotected analog (CAS 644981-93-1) is a salt form with potential hygroscopicity, and the Fmoc analog carries hazard statements including H302 (harmful if swallowed), H315, H319, and H335, necessitating additional safety protocols and documentation . The Boc analog's benign regulatory profile reduces procurement barriers and simplifies laboratory handling across international research sites .

Storage Conditions Regulatory Compliance DEA Status

Atom Economy and Mass Efficiency

The molecular weight of the Boc-protected compound is 339.82 g/mol, whereas the Fmoc analog is 461.94 g/mol—a 122.12 g/mol (26.4%) increase [1]. In multi-step syntheses, this mass differential accumulates, resulting in substantially lower overall mass efficiency and higher waste generation for Fmoc-based routes . The unprotected free base (MW 239.7 g/mol) is lighter but lacks the essential nitrogen protection, requiring additional protection/deprotection steps that negate any mass advantage .

Atom Economy Green Chemistry Process Scale-Up

Key Applications for This Protected Intermediate


CNS Drug Discovery: GPCR and Ion Channel Ligands

The compound's LogP of 3.2 positions it within the optimal CNS drug-like space, making it a strategic intermediate for synthesizing piperidine-containing ligands targeting neurological receptors such as dopamine, serotonin, and opioid receptors . Its Boc protection enables sequential functionalization of the carboxylic acid without competing amine reactivity, a critical requirement in generating diverse compound libraries for structure-activity relationship (SAR) studies in analgesic and antipsychotic programs .

Solid-Phase Peptide Synthesis with Orthogonal Protection

In SPPS workflows where the peptide sequence contains base-sensitive residues, the Boc-protected compound serves as a non-natural amino acid building block that can be selectively deprotected under acidic conditions without compromising the peptide chain . This orthogonal strategy is unattainable with the Fmoc analog, which requires basic deprotection that would cleave base-sensitive linkers or side-chain protecting groups .

Process Scale-Up and Atom-Economical Route Selection

With a molecular weight 26.4% lower than the Fmoc analog, the Boc intermediate delivers superior mass efficiency in multi-kilogram API synthesis campaigns . Coupled with its ≥99% HPLC purity specification, it reduces the burden of purification unit operations and minimizes waste generation, directly addressing green chemistry metrics and cost-of-goods targets in regulated pharmaceutical manufacturing .

High-Purity Reference Standard for Analytical QC

The compound's sharp melting point (172–173 °C) and available high-purity grade (≥99% HPLC) make it suitable as a reference standard for HPLC method calibration, identity testing, and impurity profiling in QC laboratories . Its non-hazardous classification and straightforward cold storage (0–8 °C) further simplify its use as a working standard in multi-site pharmaceutical development organizations .

Quote Request

Request a Quote for 1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.